6-Cyclopropyl-4-(2-furyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile
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Overview
Description
6-Cyclopropyl-4-(2-furyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-4-(2-furyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile typically involves multi-step organic reactions. The starting materials may include cyclopropyl derivatives, furyl compounds, and nicotinonitrile precursors. Common synthetic routes may involve:
Cyclization reactions: to form the cyclopropyl ring.
Furan ring formation: through cyclization of appropriate precursors.
Thioether formation: by reacting thiol groups with electrophilic carbon centers.
Nitrile group introduction: via nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: to enhance reaction rates.
Solvents: to dissolve reactants and control reaction environments.
Temperature and pressure control: to optimize reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-4-(2-furyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitrile or carbonyl groups to amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution at reactive sites.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-4-(2-furyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Nicotinonitriles: Compounds with similar core structures but different substituents.
Thioethers: Compounds containing sulfur atoms bonded to carbon.
Cyclopropyl derivatives: Compounds with cyclopropyl rings.
Uniqueness
6-Cyclopropyl-4-(2-furyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H16N2O2S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-cyclopropyl-4-(furan-2-yl)-2-phenacylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C21H16N2O2S/c22-12-17-16(20-7-4-10-25-20)11-18(14-8-9-14)23-21(17)26-13-19(24)15-5-2-1-3-6-15/h1-7,10-11,14H,8-9,13H2 |
InChI Key |
ZJQYOXOAEZZNCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=C(C(=C2)C3=CC=CO3)C#N)SCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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